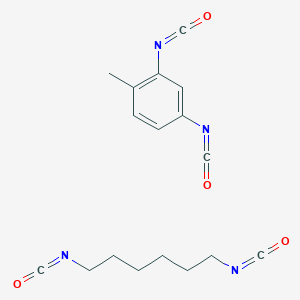
1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene is a complex chemical compound with the molecular formula C17H18N4O4 . This compound is a polymer formed from the reaction between benzene, 2,4-diisocyanato-1-methyl- and 1,6-diisocyanatohexane. It is commonly used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene involves the polymerization of benzene, 2,4-diisocyanato-1-methyl- with 1,6-diisocyanatohexane. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the proper formation of the polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are combined under precise conditions. The process is carefully monitored to maintain the quality and consistency of the polymer. Safety measures are also in place to handle the reactive nature of the isocyanates involved .
化学反応の分析
Types of Reactions
1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of the polymer, affecting its properties.
Substitution: The polymer can undergo substitution reactions where certain groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions under which it is carried out. For example, oxidation may produce different oxidized forms of the polymer, while substitution reactions can result in polymers with different functional groups .
科学的研究の応用
1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biomaterials and biocompatible coatings.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
作用機序
The mechanism by which 1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene exerts its effects involves its interaction with various molecular targets. The isocyanate groups in the polymer can react with nucleophiles, leading to the formation of stable bonds. This reactivity is crucial for its applications in creating durable materials and coatings .
類似化合物との比較
Similar Compounds
Benzene, 2,4-diisocyanato-1-methyl-: A precursor to the polymer.
1,6-Diisocyanatohexane: Another precursor used in the polymerization process.
Toluene diisocyanate (TDI): A similar compound used in the production of polyurethane foams and coatings.
Uniqueness
1,6-Diisocyanatohexane;2,4-diisocyanato-1-methylbenzene is unique due to its specific polymer structure, which imparts distinct chemical and physical properties. Its ability to form stable bonds with various nucleophiles makes it highly valuable in industrial applications .
特性
CAS番号 |
128000-11-3 |
|---|---|
分子式 |
C17H18N4O4 |
分子量 |
342.35 g/mol |
IUPAC名 |
1,6-diisocyanatohexane;2,4-diisocyanato-1-methylbenzene |
InChI |
InChI=1S/C9H6N2O2.C8H12N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;11-7-9-5-3-1-2-4-6-10-8-12/h2-4H,1H3;1-6H2 |
InChIキー |
SSKTUAMBCSPDKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |
正規SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |
Key on ui other cas no. |
26426-91-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















